molecular formula C21H23N3O B2752090 2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide CAS No. 1797963-92-8

2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide

Cat. No.: B2752090
CAS No.: 1797963-92-8
M. Wt: 333.435
InChI Key: YNCJNSDFELTWLU-UHFFFAOYSA-N
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Description

The compound “2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .

Scientific Research Applications

Pharmacological Applications

Imidazo[1,2-a]pyridines, including compounds structurally related to 2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide, exhibit a wide range of pharmacological properties. They are not limited to a single mechanism of action but span across various biological targets, demonstrating their versatility in medicinal chemistry. These compounds have been investigated for their enzyme inhibitory activities, receptor ligand properties, and anti-infectious agent capabilities, highlighting their potential in the development of novel therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007).

Chemical Synthesis and Organic Chemistry

Imidazo[1,2-a]pyridine derivatives play a crucial role as intermediates in organic synthesis. They serve as key components in the synthesis of biologically active and medicinally useful agents, including cyclin-dependent kinase inhibitors, sleep inducers, anticonvulsant agents, and antiviral agents. This highlights the compound's significance in the development of new chemical entities with potential therapeutic applications (Qiao et al., 2006).

Potential Therapeutic Applications

The scaffold of imidazo[1,2-a]pyridine is recognized for its 'drug-likeness' and has been represented in various marketed pharmaceuticals. This structural motif has been extensively modified to explore new derivatives with potential as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and more. These efforts are directed towards the discovery and development of novel therapeutic agents, underscoring the importance of this compound and its analogues in medicinal chemistry (Deep et al., 2016).

Properties

IUPAC Name

2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21(14-17-8-4-5-9-17)24(18-10-2-1-3-11-18)16-19-15-22-20-12-6-7-13-23(19)20/h1-3,6-7,10-13,15,17H,4-5,8-9,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCJNSDFELTWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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